Nexinhib20 - 331949-35-0

Nexinhib20

Catalog Number: EVT-276868
CAS Number: 331949-35-0
Molecular Formula: C15H16N4O3
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nexinhib20 is a small molecule inhibitor primarily recognized for its role in inhibiting neutrophil exocytosis. [, ] Neutrophils, key players in the inflammatory response, release harmful substances through exocytosis, contributing to tissue damage. Nexinhib20 is being investigated for its potential to modulate this process and mitigate inflammation-related injury. [, ]

Mechanism of Action

Nexinhib20 exhibits a multifaceted mechanism of action, primarily targeting the Rab27a/JFC1 pathway and interfering with Rac-1 activation. [, ] Specifically, it disrupts the binding of Rab27a to its effector protein, JFC1, hindering the docking and fusion of azurophilic granules with the cell membrane, thereby reducing the release of inflammatory mediators. [] This inhibitory effect has been shown to be particularly effective in neutrophils with elevated exocytosis levels, such as those observed in cystinosin-deficient mice. []

Furthermore, Nexinhib20 acts as a competitive inhibitor by antagonizing the interaction between Rac-1, a GTPase involved in actin cytoskeleton remodeling and integrin activation, and GTP. [, , ] By preventing Rac-1 activation, Nexinhib20 effectively suppresses β2 integrin activation and downstream signaling, ultimately reducing neutrophil adhesion. [, , ]

Applications

Nexinhib20 demonstrates efficacy in inhibiting neutrophil exocytosis, particularly the release of azurophilic granules containing potent inflammatory mediators. [, ] This inhibition has been observed in both in vitro and in vivo studies, suggesting its potential as a therapeutic strategy for conditions characterized by excessive neutrophil activation. []

In addition to its exocytosis-inhibiting properties, Nexinhib20 effectively reduces neutrophil adhesion by antagonizing the Rac-1/GTP interaction. [, , ] This dual functionality makes it a promising candidate for mitigating neutrophil-mediated tissue damage. [, , ]

Mitigating Myocardial Ischemia-Reperfusion Injury

Nexinhib20 has shown promising results in preclinical studies involving myocardial ischemia-reperfusion (I/R) injury. [, , ] By inhibiting neutrophil recruitment and activation, Nexinhib20 administration after ischemia and before reperfusion significantly reduced infarct size in a mouse model. [, , ] This finding highlights its potential as a therapeutic intervention for minimizing cardiac damage following I/R injury.

Blocking Airway Inflammation

Nexinhib20 plays a crucial role in a novel, protease-activated pulmonary drug delivery system designed to target airway inflammation. [] When incorporated into nanoparticles within a microgel, Nexinhib20 is released upon activation by elastase, an enzyme released by inflammatory neutrophils in the airways. [] This targeted delivery approach allows for localized inhibition of neutrophil degranulation, effectively reducing airway and systemic inflammation. []

Investigating Anaplasma phagocytophilum Infection

Research on Anaplasma phagocytophilum, an obligate intracellular bacterium, utilizes Nexinhib20 to understand the bacterium's exploitation of host cell machinery for its lifecycle. [] Specifically, Nexinhib20, through its inhibition of Rab27a-mediated exocytosis, has been instrumental in demonstrating the dependence of A. phagocytophilum on host cell multivesicular body biogenesis and exosome release for its proliferation and dissemination. []

Enhancing Cancer Treatment Response

Nexinhib20, in combination with GW4869, has shown potential in enhancing the effectiveness of first-line chemotherapy in Small Cell Lung Cancer (SCLC). [] By inhibiting exosome synthesis and trafficking, this combination therapy significantly reduced cellular proliferation and induced apoptosis in SCLC cells, suggesting a promising avenue for improving treatment outcomes. []

Nexinhib20 is a small molecule inhibitor that specifically targets Rab27a to block multivesicular body (MVB) exocytosis []. It has been shown to inhibit neutrophil exocytosis, adhesion, and β2 integrin activation [, , ].

    Guanosine 5′-triphosphate (GTP)

    • Relevance: Nexinhib20 antagonizes the binding of Rac-1, a GTPase, and GTP, thereby inhibiting Rac-1 activation and downstream signaling pathways involved in neutrophil adhesion and β2 integrin activation [, , ].

    Cisplatin

    • Relevance: Research has investigated the combined effect of cisplatin and exosome inhibition using GW4869 or Nexinhib20 on small cell lung cancer (SCLC) cells. The combination treatment enhanced the inhibitory effects of cisplatin on SCLC cell proliferation []. This suggests a potential synergistic effect between cisplatin and the inhibition of exosome release, a process regulated by Nexinhib20.

    Etoposide

    • Relevance: Similar to cisplatin, the combination of etoposide and exosome inhibition (using GW4869 or Nexinhib20) was studied for its effects on SCLC cells. The combined treatment showed enhanced inhibitory effects on SCLC cell proliferation compared to etoposide alone [], suggesting a potential synergistic effect with the inhibition of exosome release, a process Nexinhib20 is known to affect.

    Formyl-Leu-Met-Phe (fMLF)

    • Relevance: fMLF is commonly used as a neutrophil stimulant in studies investigating neutrophil exocytosis []. While it activates signaling pathways leading to azurophilic granule release, Nexinhib20 has been shown to inhibit this process, suggesting a potential point of interaction between their mechanisms of action.

    GM-CSF (Granulocyte-macrophage colony-stimulating factor)

    • Relevance: GM-CSF is known to prime and activate neutrophils, enhancing their responses to other stimuli []. While GM-CSF can increase the secretion of certain granular contents, Nexinhib20 specifically targets and inhibits the Rab27a-dependent pathway of azurophilic granule exocytosis, highlighting a distinct mechanism of action.

    CpG (Unmethylated oligonucleotide)

    • Relevance: CpG stimulation activates neutrophils, leading to the release of inflammatory mediators []. Nexinhib20's inhibitory effect on azurophilic granule exocytosis may modulate the inflammatory response triggered by CpG, suggesting a potential point of interaction in regulating neutrophil activation.

    Jasplakinolide (JK)

    • Relevance: Jasplakinolide is used to investigate the role of actin dynamics in neutrophil exocytosis []. While jasplakinolide can influence actin polymerization related to exocytosis, Nexinhib20 primarily targets the Rab27a-dependent pathway, indicating distinct mechanisms in regulating azurophilic granule release.

    Cytochalasin

    • Relevance: Cytochalasin is often used to study the role of actin dynamics in cellular processes, including exocytosis []. Cytochalasin's influence on actin depolymerization contrasts with Nexinhib20's specific targeting of the Rab27a-dependent pathway, highlighting their distinct mechanisms in regulating neutrophil exocytosis.

    Mac0182344

    • Relevance: Mac0182344 was identified as a potential inhibitor of FtsY, a signal recognition particle (SRP) receptor involved in protein transport []. While Nexinhib20 targets Rab27a, the identification of Mac0182344 as a potential FtsY inhibitor highlights the importance of exploring various GTPase inhibitors for therapeutic development, particularly for targeting different stages of bacterial infection.

    ML141

    • Relevance: ML141 was found to inhibit the enzymatic activity of FtsY and decrease mycobacterial growth []. Although both ML141 and Nexinhib20 were identified as potential inhibitors of mycobacterial growth, they target different pathways. ML141 inhibits Hsp90, while Nexinhib20 targets Rab27a. This highlights the potential for multi-target approaches in treating mycobacterial infections.

    NAV2729

    • Relevance: NAV2729 was found to decrease the enzymatic activity of FtsY and inhibit mycobacterial growth []. Although Nexinhib20 and NAV2729 share the ability to inhibit mycobacterial growth, they achieve this through different mechanisms. Nexinhib20 targets Rab27a involved in exocytosis, while NAV2729 inhibits the Wnt signaling pathway.

    GW4869

    • Relevance: Both GW4869 and Nexinhib20 have been studied for their ability to inhibit exosome release []. GW4869 achieves this by inhibiting nSMase2, a key enzyme in ceramide production, essential for exosome formation. In contrast, Nexinhib20 inhibits Rab27a, which is involved in the trafficking and fusion of MVBs with the plasma membrane for exosome release. Their different mechanisms of action in inhibiting exosome release make them interesting candidates for combination therapy, potentially leading to synergistic effects.

    Properties

    CAS Number

    331949-35-0

    Product Name

    Nexinhib20

    IUPAC Name

    (Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one

    Molecular Formula

    C15H16N4O3

    Molecular Weight

    300.31 g/mol

    InChI

    InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-

    InChI Key

    VKSOIYNNOFGGES-JYRVWZFOSA-N

    SMILES

    CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2

    Solubility

    Soluble in DMSO

    Synonyms

    Nexinhib20

    Canonical SMILES

    CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2

    Isomeric SMILES

    CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.